molecular formula C15H19N3O3 B15227635 Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate

Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate

Cat. No.: B15227635
M. Wt: 289.33 g/mol
InChI Key: BYTBJJPSJFBRBE-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate is a complex organic compound that features a spirocyclic structure with a triazaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazaspirodecane core followed by esterification with methyl 4-benzoate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzoate or triazaspirodecane core .

Scientific Research Applications

Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating biological processes such as glucose metabolism and neurotransmission. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate is unique due to its specific ester functional group and the combination of the triazaspirodecane core with the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate

InChI

InChI=1S/C15H19N3O3/c1-21-13(19)11-2-4-12(5-3-11)18-10-15(17-14(18)20)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3,(H,17,20)

InChI Key

BYTBJJPSJFBRBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3(CCNCC3)NC2=O

Origin of Product

United States

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